N-(3-cyanophenyl)-4-phenylbutanamide
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Overview
Description
N-(3-cyanophenyl)-4-phenylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanophenyl group and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4-phenylbutanamide typically involves the reaction of 3-cyanobenzoyl chloride with 4-phenylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-cyanophenyl)-4-phenylbutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted amides, thiol derivatives.
Scientific Research Applications
Chemistry: N-(3-cyanophenyl)-4-phenylbutanamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials with specific properties, such as polymers and resins.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting specific biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs for treating diseases such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- N-(3-cyanophenyl)-4-phenylbutanamide
- This compound derivatives
- This compound analogs
Comparison: this compound is unique due to its specific chemical structure, which imparts distinct properties compared to other similar compounds. Its cyanophenyl group and phenylbutanamide moiety contribute to its reactivity and potential applications. While similar compounds may share some properties, this compound’s unique combination of functional groups makes it particularly valuable in certain applications, such as drug design and materials science.
Properties
IUPAC Name |
N-(3-cyanophenyl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-13-15-9-4-10-16(12-15)19-17(20)11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDHHEZEDCYUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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